2-Thioxobenzotriazepinone vs. Clozapine: Equivalent Antipsychotic Activity with Reduced Motor Side Effect Profile
In a ptosis test model for antipsychotic activity, 2-thioxobenzotriazepinone (Compound VI) demonstrated equivalent efficacy to the reference atypical antipsychotic clozapine while exhibiting a significantly reduced side effect burden [1]. Specifically, the compound showed nonsignificant CNS depressant activity in forced swim pool testing and no detectable neurotoxicity in rotarod and horizontal screen assays, in contrast to clozapine's known motor and sedative liabilities [1].
| Evidence Dimension | Antipsychotic efficacy (ptosis induction) and CNS safety (neurotoxicity, motor impairment) |
|---|---|
| Target Compound Data | Equivalent antipsychotic activity to clozapine; nonsignificant CNS depressant activity; no neurotoxicity in rotarod or horizontal screen tests |
| Comparator Or Baseline | Clozapine (atypical antipsychotic reference drug) at therapeutic doses |
| Quantified Difference | Equivalent efficacy with qualitatively reduced side effect liability (no neurotoxicity vs. clozapine's known motor impairment) |
| Conditions | Ptosis test, forced swim pool test, rotarod test, and horizontal screen test in mice; compound administered at pharmacologically active doses |
Why This Matters
This head-to-head evidence identifies 2-thioxobenzotriazepinone as a candidate for antipsychotic research requiring clozapine-like efficacy but with lower predicted extrapyramidal or sedative side effect liability.
- [1] El-Hiti GA, et al. Synthesis of new benzotriazepin-5(2H)-one derivatives of expected antipsychotic activity. Med Chem Res. 2013;22:1488-1496. View Source
